molecular formula C12H10N4 B12714262 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl- CAS No. 84905-75-9

5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-phenyl-

Cat. No.: B12714262
CAS No.: 84905-75-9
M. Wt: 210.23 g/mol
InChI Key: YTMQMLSWUCSZHX-UHFFFAOYSA-N
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Description

4-Phenylaminopyrrolo(3,2-d)pyrimidine is a heterocyclic compound that features a pyrrolo-pyrimidine core structure with a phenylamino substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylaminopyrrolo(3,2-d)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with phenyl isocyanate under reflux conditions to form the desired pyrrolo-pyrimidine core . Another approach includes the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times .

Industrial Production Methods

Industrial production of 4-Phenylaminopyrrolo(3,2-d)pyrimidine may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Phenylaminopyrrolo(3,2-d)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenylamino derivatives, which can further be utilized in various synthetic applications .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role as an enzyme inhibitor, particularly in kinase inhibition studies.

    Medicine: Explored for its anticancer properties, showing efficacy against various cancer cell lines.

    Industry: Utilized in the development of novel pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Phenylaminopyrrolo(3,2-d)pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting key signaling pathways involved in cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenylaminopyrrolo(3,2-d)pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent. Its ability to selectively inhibit certain kinases makes it a valuable compound in drug discovery and development .

Properties

CAS No.

84905-75-9

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

N-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C12H10N4/c1-2-4-9(5-3-1)16-12-11-10(6-7-13-11)14-8-15-12/h1-8,13H,(H,14,15,16)

InChI Key

YTMQMLSWUCSZHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=NC3=C2NC=C3

Origin of Product

United States

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